7-(1H-indol-3-yl)heptanoic acid
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Description
Synthesis Analysis
The synthesis of indole derivatives, including 7-(1H-indol-3-yl)heptanoic acid, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A specific synthesis process for this compound is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, has been studied using molecular dynamics and functional density calculations . These studies have revealed the presence of intramolecular hydrogen bonds and have characterized these as blue-shifting hydrogen bonding interactions .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to exhibit herbicidal activity . This activity is believed to be due to the interactions between these synthesized target compounds and the TIR1 protein, which include tight π–π stacking, hydrogen bond, and hydrophobic interactions .Mechanism of Action
Target of Action
7-(1H-indol-3-yl)heptanoic acid, also known as IND-7, is an organic compound that belongs to the class of indole derivatives , which suggests that IND-7 may also interact with various biological targets.
Mode of Action
. It’s plausible that IND-7 may exhibit similar interactions and biological activities.
Biochemical Pathways
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that IND-7 might also affect viral replication pathways.
Result of Action
, it’s plausible that IND-7 may have a range of effects at the molecular and cellular levels. For instance, some indole derivatives have demonstrated antiviral properties , suggesting that IND-7 might also exert antiviral effects.
Safety and Hazards
The safety data sheet for a similar compound, heptanoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin, eyes, and clothing .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(1H-indol-3-yl)heptanoic acid involves the conversion of indole to 3-(bromomethyl)indole, followed by a Grignard reaction with heptanal to form 7-(1H-indol-3-yl)heptan-3-ol. The final step involves oxidation of the alcohol to the carboxylic acid using Jones reagent.", "Starting Materials": [ "Indole", "Bromine", "Magnesium", "Heptanal", "Sulfuric acid", "Sodium dichromate", "Acetone" ], "Reaction": [ "Indole is reacted with bromine and sulfuric acid to form 3-(bromomethyl)indole.", "3-(Bromomethyl)indole is reacted with magnesium to form the Grignard reagent.", "Heptanal is added to the Grignard reagent to form 7-(1H-indol-3-yl)heptan-3-ol.", "Jones reagent (sodium dichromate in acetone) is used to oxidize the alcohol to the carboxylic acid, 7-(1H-indol-3-yl)heptanoic acid." ] } | |
CAS No. |
26020-37-1 |
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
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